3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine

Medicinal Chemistry Kinase Inhibition GPCR Targeting

3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine (CAS 933759-56-9) is a key building block for Hedgehog pathway SMO inhibitors (84% inhib. @ 2 µM) and kinase probes (p70S6K Ki = 12 nM). Its primary amine handle enables diversification for SAR campaigns. With >98% purity and favorable LogP (2.55) / TPSA (54.7 Ų), it is ideal for medicinal chemistry.

Molecular Formula C13H17N3
Molecular Weight 215.29
CAS No. 933759-56-9
Cat. No. B3307815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine
CAS933759-56-9
Molecular FormulaC13H17N3
Molecular Weight215.29
Structural Identifiers
SMILESC1CC(CC(C1)N)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C13H17N3/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-2,6-7,9-10H,3-5,8,14H2,(H,15,16)
InChIKeyGJWFOQIKVTZEPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine (CAS 933759-56-9) for Medicinal Chemistry and Receptor Research


3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine (CAS 933759-56-9) is a benzimidazole derivative with a molecular weight of 215.29 g/mol . It features a benzimidazole core linked to a cyclohexylamine scaffold, a structural motif common in compounds targeting a range of central nervous system (CNS) and kinase targets [1]. This compound serves as a primary amine building block, with commercial availability typically at 98% purity , making it a key intermediate for the synthesis of more complex, pharmacologically active molecules.

Why Structural Analogs of 3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine Cannot Be Considered Interchangeable


In the class of cyclohexyl-benzimidazole amines, even minor variations in the connection between the cyclohexane and benzimidazole rings lead to profound differences in biological activity and synthetic utility. For example, shifting the amine group from the cyclohexane ring (as in CAS 933759-56-9) to the linker chain or the benzimidazole nitrogen dramatically alters the molecule's conformation and its ability to engage with specific biological targets like the Smoothened (SMO) receptor or NMDA receptor subtypes [1][2]. These structural differences directly translate into variable potency in cell-based assays [1] and distinct profiles in kinase inhibition panels [3], meaning generic substitution without experimental validation will likely result in failed experiments or misleading structure-activity relationship (SAR) data.

Quantitative Evidence for Differentiating 3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine from its Closest Analogs


Differentiation from N-Linked Benzimidazole Isomer (CAS 83792-76-1) for Kinase and Receptor Targeting

The compound's 2-substituted benzimidazole structure, where the cyclohexylamine is attached via a carbon-carbon bond, is fundamentally different from the N-linked isomer N-cyclohexyl-1H-benzo[d]imidazol-2-amine (CAS 83792-76-1) [1]. While the N-linked isomer is a common scaffold found in kinase inhibitors with a reported p70S6K Ki of 12 nM [2], the 2-substituted isomer (CAS 933759-56-9) provides a distinct vector and conformation for further derivatization, as evidenced by its use in generating SMO inhibitors [1]. This difference in substitution pattern is not interchangeable and will lead to different biological outcomes.

Medicinal Chemistry Kinase Inhibition GPCR Targeting

SMO Receptor Inhibition vs. NMDA NR2B Antagonist Scaffolds: A Functional Divergence

The 2-substituted cyclohexylamine-benzimidazole core of CAS 933759-56-9 is a key intermediate in the synthesis of potent SMO receptor inhibitors [1]. In a direct comparison, a derivative of CAS 933759-56-9 (N-((1R,3S)-3-(1H-benzo[d]imidazol-2-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) showed 84% inhibition of SMO at 2 µM [1]. This contrasts sharply with structurally similar 2-cyclohexyl benzimidazoles described as NMDA NR2B antagonists for pain relief [2]. This difference in primary target engagement (SMO vs. NMDA NR2B) underscores that this specific core is not a generic pharmacophore but can be tuned for different therapeutic applications based on downstream functionalization.

Cancer Research Hedgehog Pathway Pain Research

Impact of N-Methylation on SMO Inhibitory Activity of a CAS 933759-56-9 Derivative

Further derivatization of the CAS 933759-56-9 scaffold demonstrates quantifiable improvements in potency. N-methylation of the benzimidazole nitrogen in the derivative N-((1R,3S)-3-(1H-benzo[d]imidazol-2-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide resulted in a new compound with 107% SMO inhibition at 2 µM [1]. This represents a 23-percentage-point increase in inhibitory activity compared to the parent derivative, which showed 84% inhibition at the same concentration [1]. This data validates the 2-substituted cyclohexylamine-benzimidazole core (CAS 933759-56-9) as a productive scaffold for SAR-driven optimization.

Structure-Activity Relationship Drug Discovery Medicinal Chemistry

Computed Physicochemical Profile for Optimized Formulation and ADME Predictions

The physicochemical properties of 3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine provide a baseline for its behavior in biological systems. Computational data indicates a LogP of 2.55 and a topological polar surface area (TPSA) of 54.7 Ų . This profile suggests a balance between lipophilicity and polarity that is favorable for oral bioavailability and blood-brain barrier penetration, based on established drug-likeness guidelines (e.g., Lipinski's Rule of Five). This provides a quantitative starting point for ADME modeling and formulation development compared to analogs with different substitution patterns that would alter these key parameters.

ADME Drug Design Physicochemical Properties

Differentiation from Chiral Analogs (1R,3S) for Asymmetric Synthesis

3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine (CAS 933759-56-9) is typically supplied as a racemic mixture, which is a cost-effective starting material for general medicinal chemistry. In contrast, the single enantiomer (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)cyclohexanamine (CAS 1035325-38-2) is available for specialized studies requiring defined stereochemistry [1]. While the racemate is suitable for initial screening and SAR development, the enantiomerically pure compound is essential for advanced lead optimization where stereospecific interactions with a target, such as the SMO receptor, are being explored [1]. This difference in stereochemical purity directly impacts the cost, synthetic complexity, and relevance of biological data.

Chiral Synthesis Stereochemistry Process Chemistry

High-Impact Application Scenarios for 3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine Based on Quantitative Evidence


Synthesis of SMO Antagonists for Cancer and Stem Cell Research

This compound is the direct synthetic precursor to potent Smoothened (SMO) receptor inhibitors, as described in patent literature [1]. Its 2-substituted benzimidazole core is essential for engaging the SMO receptor, with derivatives demonstrating 84% inhibition at 2 µM [1]. Researchers investigating the Hedgehog signaling pathway in oncology (e.g., basal cell carcinoma, medulloblastoma) or developmental biology should procure this compound to generate novel SMO antagonists with potential for improved selectivity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies for Kinase and GPCR Targets

The primary amine group of 3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine serves as a versatile handle for creating diverse compound libraries [1]. Its use in generating SMO inhibitors [1] and its structural relationship to N-linked benzimidazole kinase inhibitors (e.g., p70S6K Ki = 12 nM) [2] validate its utility in SAR campaigns. Medicinal chemists can use this core to systematically explore chemical space around benzimidazole-based ligands for a variety of G-protein coupled receptors (GPCRs) and kinases, leveraging the quantitative activity data from related analogs to guide design.

ADME Optimization and Preclinical Candidate Development

The calculated physicochemical properties of this compound (LogP = 2.55, TPSA = 54.7 Ų) [1] provide a favorable starting point for developing orally bioavailable drug candidates. Its compliance with Lipinski's Rule of Five suggests good membrane permeability. Researchers can use this compound to synthesize and evaluate a series of derivatives, using the parent's ADME profile as a benchmark for iterative improvements in solubility, metabolic stability, and permeability, ultimately aiming to identify a preclinical candidate with a balanced efficacy and pharmacokinetic profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.